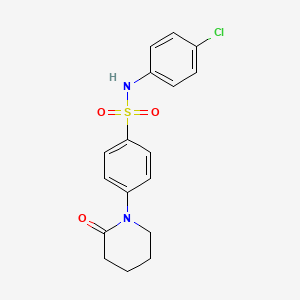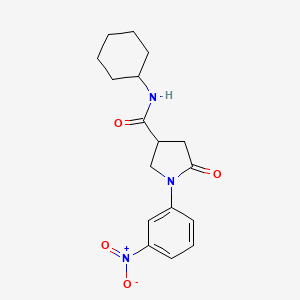![molecular formula C17H18N2O2 B5133474 10-ethoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B5133474.png)
10-ethoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-ethoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide, also known as clozapine, is a pharmaceutical drug used to treat schizophrenia and other mental health disorders. It was first synthesized in 1958 by Paul Charpentier and colleagues at Rhône-Poulenc Laboratories in France. Since then, it has become one of the most effective treatments for schizophrenia, with a lower risk of extrapyramidal symptoms compared to other antipsychotic drugs.
作用機序
Clozapine works by blocking dopamine receptors in the brain, which are involved in the regulation of mood and behavior. It also blocks serotonin receptors, which may contribute to its therapeutic effects. The exact mechanism of action of 10-ethoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide is not fully understood, but it is thought to involve modulation of neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
Clozapine has been found to have a number of biochemical and physiological effects, including changes in neurotransmitter levels, alterations in gene expression, and modulation of immune function. It has also been found to have anti-inflammatory effects, which may contribute to its therapeutic effects in some conditions.
実験室実験の利点と制限
Clozapine has a number of advantages for use in laboratory experiments, including its well-established safety profile, its effectiveness in treating a range of mental health disorders, and its ability to modulate neurotransmitter systems in the brain. However, it also has some limitations, including its potential for adverse side effects and the need for careful monitoring of patients.
将来の方向性
There are a number of potential future directions for research on 10-ethoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide, including:
1. Investigating the potential use of 10-ethoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide in combination with other drugs for the treatment of mental health disorders.
2. Studying the long-term effects of 10-ethoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide on neurotransmitter systems in the brain.
3. Investigating the potential use of 10-ethoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide in the treatment of other conditions, such as chronic pain and inflammatory disorders.
4. Developing new formulations of 10-ethoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide that may improve its efficacy or reduce its side effects.
5. Investigating the potential use of 10-ethoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide in personalized medicine, where it may be used to target specific genetic or biochemical markers in patients with mental health disorders.
Conclusion:
Clozapine is a well-established treatment for schizophrenia and other mental health disorders, with a unique mechanism of action and a lower risk of extrapyramidal symptoms compared to other antipsychotic drugs. It has a number of potential future directions for research, including investigating its use in combination with other drugs, studying its long-term effects on neurotransmitter systems, and developing new formulations that may improve its efficacy or reduce its side effects. Overall, 10-ethoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide represents a promising area of research for the treatment of mental health disorders.
合成法
Clozapine is synthesized through a multi-step process involving the condensation of 2-chloro-N,N-diethylacetamide with 2-bromo-1-(4-ethoxyphenyl)ethanone, followed by cyclization with sodium hydride. The resulting intermediate is then treated with hydrochloric acid to form the final product, 10-ethoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide.
科学的研究の応用
Clozapine has been extensively studied in clinical trials and has been found to be effective in treating schizophrenia and other mental health disorders. It has also been studied for its potential use in treating other conditions, such as bipolar disorder, depression, and anxiety disorders.
特性
IUPAC Name |
5-ethoxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-2-21-16-11-12-7-3-5-9-14(12)19(17(18)20)15-10-6-4-8-13(15)16/h3-10,16H,2,11H2,1H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCPWJGLIRJFIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC2=CC=CC=C2N(C3=CC=CC=C13)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-(1,2-phenylenediimino)bis[6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol]](/img/structure/B5133394.png)
![8-quinolinyl 3-[(8-quinolinyloxy)sulfonyl]benzoate](/img/structure/B5133400.png)
![N-(4-chlorophenyl)-2-{[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5133408.png)
![4-chloro-N-({[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5133412.png)
![5-(2-fluorobenzylidene)-3-{[(2-methoxyphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B5133429.png)
![1-fluoro-4-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B5133433.png)

![2-[({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)(ethyl)amino]ethanol](/img/structure/B5133444.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5133467.png)
![3-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-furoate](/img/structure/B5133481.png)
![5-{3-chloro-4-[2-(4-ethylphenoxy)ethoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5133491.png)
